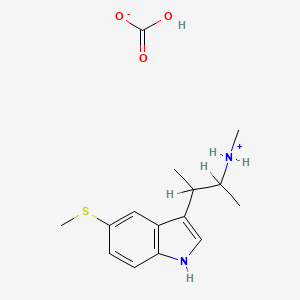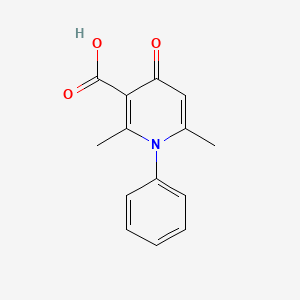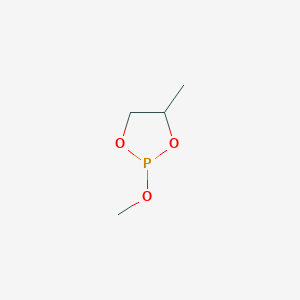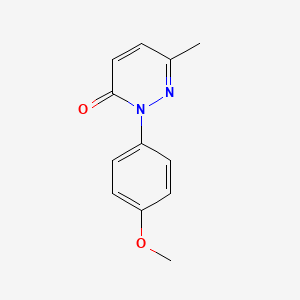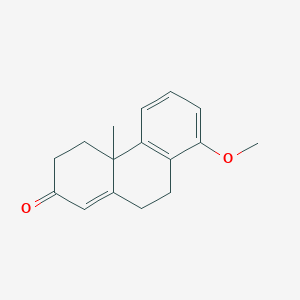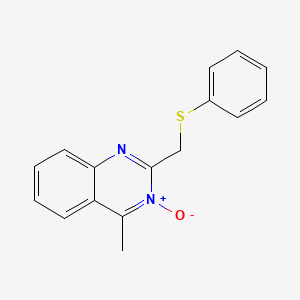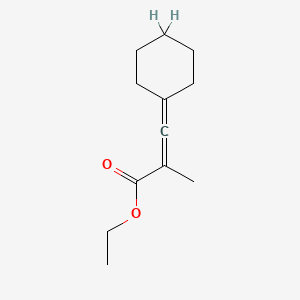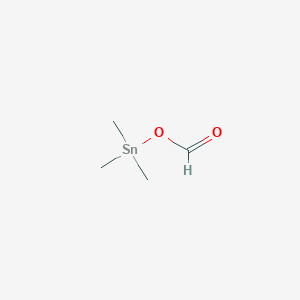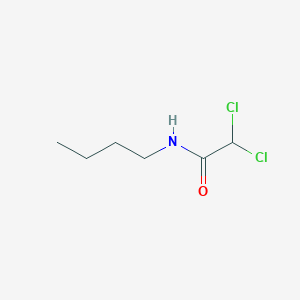
2,6-Diaminopteridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diaminopteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminopteridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-diaminopyrimidine with formic acid or its derivatives. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Diaminopteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine-4,6-dione, while reduction can produce dihydropteridine derivatives. Substitution reactions can result in a variety of functionalized pteridines.
Scientific Research Applications
2,6-Diaminopteridin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various pteridine derivatives, which are important in studying enzyme mechanisms and developing new catalysts.
Biology: The compound is used in the study of folate metabolism and its role in cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diaminopteridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes in the folate metabolism pathway. The compound can inhibit the activity of these enzymes, leading to disruptions in folate-dependent processes. This inhibition can be exploited for therapeutic purposes, such as in the treatment of certain cancers and bacterial infections.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopteridine: Similar in structure but differs in the position of amino groups.
6-Hydroxymethylpterin: Contains a hydroxymethyl group instead of an amino group.
Pterin: The parent compound of the pteridine family, lacking amino groups.
Uniqueness
2,6-Diaminopteridin-4(1H)-one is unique due to its specific arrangement of amino groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and biochemistry.
Properties
CAS No. |
13416-53-0 |
|---|---|
Molecular Formula |
C6H6N6O |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
2,6-diamino-3H-pteridin-4-one |
InChI |
InChI=1S/C6H6N6O/c7-2-1-9-4-3(10-2)5(13)12-6(8)11-4/h1H,(H2,7,10)(H3,8,9,11,12,13) |
InChI Key |
XTWOFPSNCANIQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
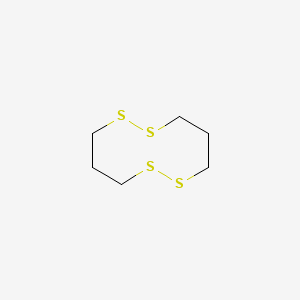
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)

